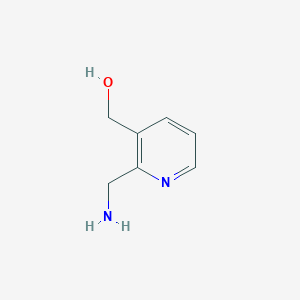

(2-(Aminomethyl)pyridin-3-yl)methanol

描述

属性

IUPAC Name |

[2-(aminomethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJRBWKKDIFLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616554 | |

| Record name | [2-(Aminomethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-70-6 | |

| Record name | [2-(Aminomethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2-(Aminomethyl)pyridin-3-yl)methanol, also known as (2-(aminomethyl)pyridin-3-yl)carbinol, is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound contains an aminomethyl group and a hydroxymethyl group, which facilitate various biological interactions. While research on this specific compound is limited, studies on similar pyridine derivatives provide insights into its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily attributed to its functional groups:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways.

- Antimicrobial Activity : Similar pyridine derivatives have shown efficacy against various microbial strains, indicating a potential for this compound in antimicrobial applications.

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, suggesting that this compound could offer similar benefits.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with biological targets through enzyme inhibition and receptor binding, which may lead to therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide valuable insights:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Aminomethylpyridine | Pyridine with an amine group | Antimicrobial activity |

| 3-Hydroxymethylpyridine | Pyridine with a hydroxymethyl group | Neuroprotective effects |

| 4-(Aminomethyl)pyridine | Similar structure but different position | Potential anti-inflammatory properties |

The combination of both amine and hydroxymethyl functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Synthesis Methods

Several synthesis methods for this compound have been reported, which allow for efficient production and exploration of derivatives that may exhibit enhanced biological activities. Common methods include:

- One-Pot Synthesis : Utilizing multicomponent reactions to synthesize the compound efficiently.

- Microwave-Assisted Synthesis : Employing microwave irradiation to expedite reaction times and improve yields.

These methods are essential for producing derivatives that can be tested for various biological activities .

Case Studies

While direct case studies specifically on this compound are sparse, related research on pyridine derivatives provides a framework for understanding its potential applications:

- Anticancer Activity : A study on indolyl-pyridinyl-propenones revealed that modifications at specific positions on the pyridine ring significantly altered biological activity, indicating the importance of structural variations in therapeutic efficacy .

- Neuroprotective Studies : Research into similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress, suggesting that this compound could offer protective effects in neurodegenerative conditions.

科学研究应用

Medicinal Chemistry

(2-(Aminomethyl)pyridin-3-yl)methanol is being investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for:

- Antimicrobial Agents : Similar pyridine derivatives have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Neurological Disorders : The compound may serve as a building block for synthesizing drugs targeting neurological conditions due to its ability to cross the blood-brain barrier.

Material Science

Pyridine derivatives are known for their interesting physical properties, including fluorescence. This compound can be explored in:

- Fluorescent Materials : The compound may be utilized in developing sensors or optoelectronic devices due to its luminescent properties.

- Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer synthesis, enhancing material properties.

Catalysis

The aminomethyl group allows this compound to act as a ligand in coordination chemistry:

- Catalytic Reactions : It can be used to create catalysts that facilitate various chemical reactions, improving efficiency and selectivity.

Case Study 1: Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been tested against various bacterial strains, showing promising results. This suggests that this compound may also possess similar properties.

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Aminomethylpyridine | Pyridine with an amine group | Antimicrobial activity |

| 3-Hydroxymethylpyridine | Pyridine with a hydroxymethyl group | Neuroprotective effects |

| 4-(Aminomethyl)pyridine | Similar structure but different position | Potential anti-inflammatory properties |

Case Study 2: Synthesis Methods

Various synthetic routes have been developed for producing this compound efficiently. Common methods include:

- Nucleophilic Substitution : Using formaldehyde and ammonia to introduce the aminomethyl group.

- Reduction Reactions : Transforming pyridine derivatives into more complex structures.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent:

- Binding Affinity : Studies focus on the compound's ability to form hydrogen bonds with active sites of enzymes or receptors.

- Mechanism of Action : The dual functional groups enhance binding specificity, potentially leading to more effective drugs.

相似化合物的比较

Structural and Electronic Differences

The following table highlights key structural variations and their implications:

Physicochemical Properties

- Solubility: The hydroxymethyl group in this compound confers high water solubility (~50 mg/mL), advantageous for oral bioavailability. Fluorinated or chlorinated analogs exhibit lower solubility but better membrane permeability .

- Stability: Dihydrochloride salts (e.g., this compound dihydrochloride) improve stability under acidic conditions but may require formulation adjustments .

准备方法

Reduction of Methyl 2-Aminopyridine-3-Carboxylate Using Lithium Aluminium Hydride

A direct and efficient laboratory-scale synthesis of (2-(aminomethyl)pyridin-3-yl)methanol involves the reduction of the corresponding methyl ester using lithium aluminium hydride (LiAlH4).

- Reaction Scheme :

Methyl 2-aminopyridine-3-carboxylate is treated with LiAlH4 in anhydrous tetrahydrofuran (THF) under reflux conditions for approximately 3 hours. - Procedure Details :

- Dissolve 26 g of LiAlH4 in 800 mL of dry THF.

- Add 103 g of methyl 2-aminopyridine-3-carboxylate solution in 600 mL THF slowly under stirring.

- Reflux the mixture for 3 hours until the reduction is complete.

- Carefully quench the reaction with water, filter off precipitates, and wash with THF.

- Evaporate combined filtrates and crystallize the residue from benzene to obtain the product.

- Yield and Characterization :

The yield is approximately 73%. The product melts at 80–81.5°C and is confirmed by NMR spectroscopy and elemental analysis consistent with C6H8N2O (molecular weight 124.14 g/mol).

This method is well-established for preparing this compound with good purity and yield, suitable for research and small-scale synthesis.

Multistep Synthetic Routes via Formamide and Isocyanide Intermediates

Advanced synthetic routes involving multicomponent reactions and functional group transformations have been reported, particularly for derivatives related to aminomethylpyridines.

- Key Steps :

- Preparation of formamide intermediates via reaction of amines with methyl formate and sodium methoxide.

- Conversion of formamides to isocyanides using p-toluenesulfonyl chloride (pTsCl) and DABCO under anhydrous conditions.

- Subsequent coupling with aldehydes and amino-substituted pyridines under mild heating to form complex heterocyclic structures.

- Reaction Conditions :

- Room temperature stirring for initial formamide formation.

- Ice-bath cooled reactions for isocyanide generation.

- Heating at 50–60°C for coupling steps.

- Yields :

These multistep processes typically achieve overall yields of 70% or higher across two or more steps. - Advantages :

- Avoidance of harsh reagents like POCl3.

- Simplified purification due to in situ generation of intermediates.

- Flexibility to introduce substituents on the pyridine ring.

While these methods are more complex and tailored for synthesizing functionalized imidazo[1,2-a]pyridines and related compounds, they provide useful strategies for modifying the aminomethylpyridine core, potentially applicable to this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Catalytic hydrogenation is preferred for large-scale industrial production of aminomethylpyridines but requires careful control of catalyst composition and reaction parameters to maximize selectivity and yield. The presence of ammonia can influence reaction pathways but is often unnecessary.

LiAlH4 reduction offers a straightforward, high-yielding route to this compound, with well-characterized product profiles. However, it requires handling of pyrophoric reagents and anhydrous conditions.

Multistep synthetic routes provide versatility for introducing functional groups and accessing complex derivatives, although they involve more steps and purification stages.

Solvent choice is critical: inert solvents like toluene and THF are commonly used to avoid side reactions during hydrogenation and reductions.

Purification typically involves filtration to remove catalysts, removal of excess gases, and crystallization or chromatographic techniques to isolate pure products.

常见问题

Q. Optimization Tips :

- Control reaction temperature (e.g., reflux in THF at 65°C for 6–8 hours) to enhance regioselectivity .

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to improve final compound purity (>95%) .

Basic Question: How can researchers characterize the molecular structure of this compound using advanced spectroscopic and crystallographic methods?

Answer:

Key Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (hydroxymethyl protons) and δ 2.5–3.0 ppm (aminomethyl protons) confirm substituent positions .

- ¹³C NMR : Signals near 60–65 ppm (C-OH) and 45–50 ppm (C-NH₂) validate connectivity .

- X-ray Crystallography : Resolves bond lengths (e.g., C-O ≈ 1.43 Å, C-N ≈ 1.47 Å) and dihedral angles to confirm stereochemistry .

- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Q. Resolution Strategies :

- Dose-response curves : Perform triplicate experiments with controls (e.g., L-745,870 for receptor antagonism studies) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to prioritize experimental validation .

Advanced Question: What methodological approaches are recommended for studying the reaction mechanisms involving this compound in complex organic transformations?

Answer:

Mechanistic Probes :

Q. Experimental Techniques :

- In situ IR Spectroscopy : Monitor reaction intermediates (e.g., imine formation) in real time .

- Hammett Plots : Corlate substituent effects (σ values) on reaction rates to infer electronic influences .

Advanced Question: How does the electronic and steric environment of this compound influence its reactivity in nucleophilic or electrophilic reactions?

Answer:

- Electronic Effects :

- The pyridine ring’s electron-withdrawing nature activates the hydroxymethyl group for nucleophilic substitution (e.g., SN2 reactions with alkyl halides) .

- The aminomethyl group’s lone pair enhances electrophilic aromatic substitution at the para position .

- Steric Effects :

- Bulky substituents on the pyridine ring hinder access to the hydroxymethyl group, reducing acylation efficiency .

- Conformational flexibility of the aminomethyl group allows chelation with metal catalysts (e.g., Cu²⁺ in Ullmann couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。